molecular formula C9H17NO4S B1398925 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid CAS No. 1250825-72-9

3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid

Cat. No.: B1398925
CAS No.: 1250825-72-9
M. Wt: 235.3 g/mol
InChI Key: CJFRODIZZIJRGE-UHFFFAOYSA-N
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Description

3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid is a chemical compound that features a piperidine ring substituted with a methanesulfonyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a reaction involving a suitable propionic acid derivative, such as propionyl chloride, under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the propionic acid moiety, potentially yielding alcohol derivatives.

    Substitution: The piperidine ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, under conditions such as reflux or the use of catalysts.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity. The propionic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 3-(1-Methanesulfonyl-piperidin-4-yl)-acrylic acid isopropyl ester
  • Diphenyl (piperidin-4-yl)methanol derivatives

Comparison:

  • 3-(1-Methanesulfonyl-piperidin-4-yl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and bioactivity.
  • 3-(1-Methanesulfonyl-piperidin-4-yl)-acrylic acid isopropyl ester differs in the presence of an acrylic acid moiety, which may alter its chemical and biological properties.
  • Diphenyl (piperidin-4-yl)methanol derivatives feature different substituents on the piperidine ring, leading to variations in their reactivity and potential applications.

Properties

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-15(13,14)10-6-4-8(5-7-10)2-3-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFRODIZZIJRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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